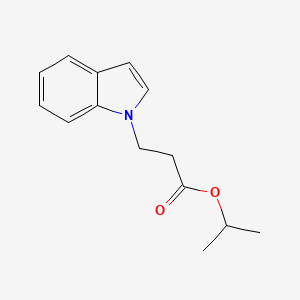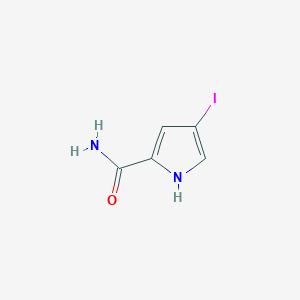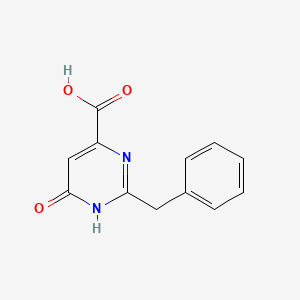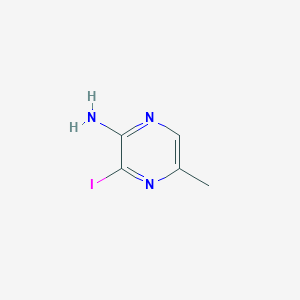![molecular formula C12H18N4O B11874908 1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- CAS No. 646056-15-7](/img/structure/B11874908.png)
1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[44]nonane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of di[aryl(hetaryl)methyl] malonic acids, promoted by P2O5, to form the spiro[4.4]nonane core . The reaction conditions often require careful optimization to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification steps are crucial to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with diverse functional groups.
Scientific Research Applications
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. In the context of its anticonvulsant properties, it may modulate neurotransmitter receptors or ion channels in the brain, thereby reducing neuronal excitability and preventing seizures. The exact molecular pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
7-azaspiro[3.5]nonane: Another spiro compound with a similar core structure but different functional groups.
1-oxa-8-azaspiro[4.5]decane: A spiro compound with an oxygen atom in the ring, offering different chemical properties.
Uniqueness
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane stands out due to the presence of the methoxypyridazinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
646056-15-7 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4O/c1-17-11-4-3-10(14-15-11)16-8-6-12(9-16)5-2-7-13-12/h3-4,13H,2,5-9H2,1H3 |
InChI Key |
QSSIQJNDVNWZIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC3(C2)CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)




![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)


![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
